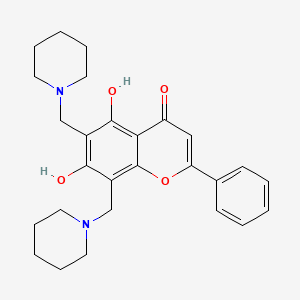

![molecular formula C14H15N3O4 B2605829 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butyramide CAS No. 887873-23-6](/img/structure/B2605829.png)

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

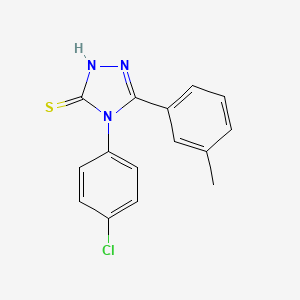

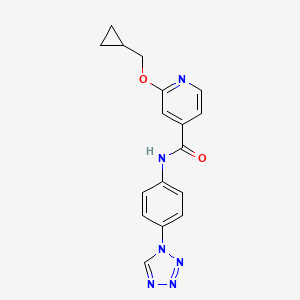

The compound is a derivative of 2,3-dihydrobenzo[b][1,4]dioxin . This core structure is found in various compounds and is known for its aromaticity and stability . The oxadiazole ring and the butyramide group attached to it could potentially give this compound interesting chemical properties, but without specific studies on this compound, it’s hard to say for sure .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring, the 1,3,4-oxadiazol ring, and the butyramide group . These groups would likely confer a degree of polarity to the molecule, and the presence of the aromatic rings could result in pi-pi interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the aromatic rings could result in a relatively high degree of stability, and the polarity of the molecule could influence its solubility in various solvents .Applications De Recherche Scientifique

Protoporphyrinogen Oxidase Inhibition

Compounds containing the 1,3,4-oxadiazol structure have been studied for their ability to inhibit protoporphyrinogen oxidase, a key enzyme in the biosynthesis pathway of heme, which is crucial in various biological processes. For example, oxadiazon and related molecules are potent inhibitors of this enzyme in plants, yeast, and mice, indicating potential applications in developing herbicides or studying heme biosynthesis pathways (Matringe et al., 1989).

Antioxidant Activity

The antioxidant properties of compounds bearing the 1,3,4-oxadiazol moiety have been evaluated, with several derivatives exhibiting significant free-radical scavenging abilities. This suggests their potential use in designing antioxidants which could have applications in pharmaceuticals or materials science to protect against oxidative stress (Shakir et al., 2014).

Antimicrobial and Antitubercular Activities

Novel analogs containing the 1,3,4-oxadiazole structure have shown promising antibacterial activity, especially against pathogens like Staphylococcus aureus and Bacillus subtilis. These findings highlight the potential of such compounds in developing new antibacterial agents, which is crucial in the face of growing antibiotic resistance (Palkar et al., 2017).

Inhibitory Activity Against B-Raf Kinase

Compounds incorporating 2,3-dihydrobenzo[b][1,4]dioxin structures have been synthesized and evaluated for their inhibitory activity against B-Raf kinase, an enzyme implicated in the development of melanoma and other cancers. This suggests potential applications in cancer research and the development of targeted therapies (Yang et al., 2012).

Mécanisme D'action

Target of Action

It has been suggested that the compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes , which play crucial roles in nerve signal transmission and inflammation, respectively.

Mode of Action

Given its inhibitory effects on cholinesterases and lipoxygenase enzymes , it can be inferred that the compound likely interacts with these enzymes, potentially altering their activity and thus influencing the biochemical processes they are involved in.

Biochemical Pathways

Given its inhibitory effects on cholinesterases and lipoxygenase enzymes , it can be inferred that the compound likely influences pathways related to nerve signal transmission and inflammation.

Result of Action

subtilis and E. coli . This suggests that the compound may influence bacterial growth and biofilm formation.

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-2-3-12(18)15-14-17-16-13(21-14)9-4-5-10-11(8-9)20-7-6-19-10/h4-5,8H,2-3,6-7H2,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPUPIDNKKKYES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816537 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-ethoxypropyl)-2-imino-N-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2605750.png)

![3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2605752.png)

![2'-Amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2605755.png)

![3-Methylthieno[2,3-d]triazole-5-carboxylic acid](/img/structure/B2605757.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide](/img/structure/B2605762.png)